molecular formula C18H24BrNO B14115871 N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide CAS No. 71042-76-7

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide

Cat. No.: B14115871
CAS No.: 71042-76-7
M. Wt: 350.3 g/mol
InChI Key: NUOPHESULPNELM-UHFFFAOYSA-M
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Description

Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) is a chemical compound with the molecular formula C₁₂H₂₄N₆O₂P₂ It is known for its unique structure, which includes piperazine and aziridine rings, and phosphine oxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) typically involves the reaction of piperazine with aziridine and phosphine oxide derivatives. One common method includes the use of aziridine and phosphine oxide in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The aziridine rings can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) is unique due to its combination of piperazine, aziridine, and phosphine oxide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

71042-76-7

Molecular Formula

C18H24BrNO

Molecular Weight

350.3 g/mol

IUPAC Name

1-phenyl-2-(2-pyrrolidin-1-ium-1-ylidenecyclohexyl)ethanone;bromide

InChI

InChI=1S/C18H24NO.BrH/c20-18(15-8-2-1-3-9-15)14-16-10-4-5-11-17(16)19-12-6-7-13-19;/h1-3,8-9,16H,4-7,10-14H2;1H/q+1;/p-1

InChI Key

NUOPHESULPNELM-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=[N+]2CCCC2)C(C1)CC(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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